(1-(4-Chlorphenyl)-3,3-dimethylcyclobutyl)methanamine

Übersicht

Beschreibung

The compound “(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine” belongs to the class of organic compounds known as secondary amines. These are amines in which the nitrogen atom is bonded to two carbon atoms .

Molecular Structure Analysis

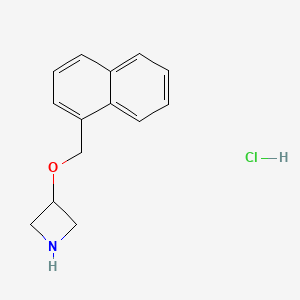

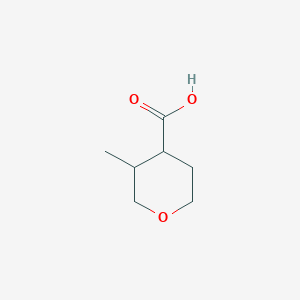

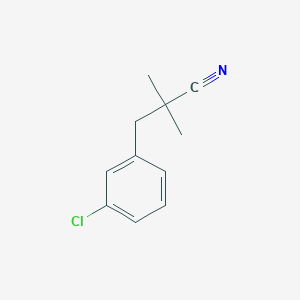

The molecular structure of this compound would consist of a cyclobutyl ring (a four-membered carbon ring) with two methyl groups (CH3) attached to one carbon. The same carbon is also attached to a methanamine group (NH2-CH), which is further connected to a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4th position) .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The amine group (-NH2) can participate in a variety of reactions, including acid-base reactions, alkylation, and condensation with carbonyls .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine group and the nonpolar cyclobutyl and phenyl groups would influence its solubility, boiling point, melting point, etc .Wissenschaftliche Forschungsanwendungen

Antihistamin-Entwicklung

Dieses Molekül bietet Potenzial für die Entwicklung von Antihistaminen. Seine strukturelle Ähnlichkeit zu bekannten Antihistaminen legt nahe, dass es modifiziert werden könnte, um neue Medikamente zur Behandlung von Allergien zu entwickeln .

Nichtlineare Optik

Die Verbindung könnte Anwendungen in der nichtlinearen Optik finden. Ihre elektronische Struktur könnte für die Erzeugung der zweiten und dritten Harmonischen geeignet sein, was bei der Entwicklung optischer Geräte wertvoll ist .

Antiallergische Forschung

Sie kann Anwendungen in der antiallergischen Forschung finden, insbesondere bei der Erforschung von Behandlungen für allergisches Asthma und Juckreiz. Derivate dieser Verbindung haben in In-vivo-Studien signifikante Wirkungen gezeigt .

Forschung in der Frühphase der Entdeckung

Schließlich wird diese Verbindung Forschern in der Frühphase der Entdeckung als Teil einer Sammlung einzigartiger Chemikalien zur Verfügung gestellt. Sie wird in der Forschung in der Frühphase eingesetzt, um neue pharmakologische Aktivitäten und chemische Eigenschaften zu entdecken .

Wirkmechanismus

The mechanism of action of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, and as a ligand for proteins. It is also believed to interact with other molecules, such as hormones and neurotransmitters, in order to produce its effects.

Biochemical and Physiological Effects

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine has a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to act as an agonist of certain receptors, such as the serotonin receptor. In addition, it has been shown to increase the activity of certain enzymes, such as cyclooxygenase.

Vorteile Und Einschränkungen Für Laborexperimente

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is not very soluble in water, which can limit its use in some experiments. Additionally, it can be toxic in high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

The potential future directions for (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine are numerous. One potential direction is to further study its effects on enzymes and receptors, in order to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in drug design and synthesis. Additionally, further research could be done to explore its potential use as a therapeutic agent, as well as its potential toxicity in certain situations. Finally, further research could be done to explore its potential use as a diagnostic tool.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby protecting cells from oxidative damage.

Cellular Effects

The effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress by lowering reactive oxygen species levels and increasing reduced glutathione levels . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging . These interactions help in mitigating oxidative stress and protecting cells from damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its protective effects against oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine vary with different dosages in animal models. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage that maximizes its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses . Understanding these metabolic pathways is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions determine its bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

The subcellular localization of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it exerts its effects precisely where needed, enhancing its overall efficacy.

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQNFCNGZITMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)

![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)